(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
Description
Properties
Molecular Formula |
C18H18F3N5O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(1-propan-2-ylindol-6-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C18H18F3N5O/c1-11(2)25-6-5-12-3-4-13(9-14(12)25)16(27)24-7-8-26-15(10-24)22-23-17(26)18(19,20)21/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
JOBILYJPUFXCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
Preparation Methods
Formation of Trifluoroacetohydrazide
Ethyl trifluoroacetate reacts with hydrazine hydrate (35% w/v) in acetonitrile at 20°C for 1 hour to form trifluoroacetohydrazide.
Cyclization to Oxadiazole Intermediate
Trifluoroacetohydrazide undergoes reaction with chloroacetyl chloride in the presence of NaOH (50% w/v) at 10°C for 3 hours, yielding an oxadiazole intermediate. Phosphorus oxychloride (POCl₃) facilitates dehydration and cyclization under heating, producing 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.
Reduction to Dihydrotriazolopyrazine
Hydrogenation of the triazolo[4,3-a]pyrazine scaffold under H₂ pressure (1–3 atm) in methanol or ethanol saturates the pyrazine ring, yielding 5,6-dihydro[1,triazolo[4,3-a]pyrazin-7(8H)-amine. Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) in acidic conditions may also be employed.
Optimization Notes :
Coupling of Indole and Triazolopyrazine Moieties
The methanone linker is introduced via amide bond formation between 1-isopropyl-1H-indol-6-carboxylic acid and 5,6-dihydrotriazolopyrazin-7-amine. This step employs activating agents to facilitate the coupling.
Activation of Carboxylic Acid
The indole-6-carboxylic acid is converted to its acyl chloride using phosphoryl chloride (POCl₃) in dichloromethane (DCM) at reflux. Alternative activators like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) may also be used.
Amide Bond Formation
The acyl chloride reacts with 5,6-dihydrotriazolopyrazin-7-amine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction is conducted in DCM or THF at 0°C to room temperature for 4–24 hours.
Critical Parameters :
-
Molar Ratio : 1:1.2 (acid chloride:amine) to ensure complete conversion.
-
Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.
Alternative Synthetic Routes and Modifications
One-Pot Alkylation-Cyclization
A tandem approach involves simultaneous N-alkylation of indole and cyclization of the triazolopyrazine scaffold. This method reduces purification steps but requires precise stoichiometric control.
Reductive Amination
In cases where the triazolopyrazine amine is unstable, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and aldehydes offers a milder alternative.
Challenges and Optimization Strategies
-
Regioselectivity : Competing alkylation at indole’s C3 position is mitigated by using bulky bases like lithium hexamethyldisilazide (LiHMDS).
-
Acid Sensitivity : The trifluoromethyl group necessitates neutral or slightly acidic conditions during coupling to prevent decomposition.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying to avoid hydrolysis.
Data Tables
Table 1: Reaction Conditions for Indole Alkylation
Table 2: Triazolopyrazine Cyclization Parameters
Chemical Reactions Analysis
- Indole derivatives can undergo diverse reactions, including electrophilic substitution, oxidation, reduction, and cyclization.
- Common reagents include Lewis acids (e.g., AlCl₃), strong bases (e.g., NaNH₂), and oxidizing agents (e.g., KMnO₄).
- Major products depend on the specific substitution pattern and reaction conditions.
Scientific Research Applications
- Indole derivatives exhibit a wide range of biological activities:
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not available in the literature.
- Generally, indole derivatives may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural similarities with the target molecule, particularly in the triazolopyrazine core and substituent variations:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| (5-Methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone | C₁₇H₁₆F₃N₅O₂ | 379.34 | 5-Methoxy-1-methylindole, trifluoromethyl-triazolopyrazine | Investigational CNS modulator (inferred) | |
| (8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone (Fezolinetant) | C₁₉H₁₈FN₇OS | 435.45 | 4-Fluorophenyl, 3-methylthiadiazole, R-configured methyl group | FDA-approved for menopausal vasomotor symptoms | |
| 1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone | C₁₄H₁₁F₆N₅O | 379.26 | 2,4,5-Trifluorophenyl-ethyl, trifluoromethyl-triazolopyrazine | Preclinical candidate (metabolic stability) |
Structural and Functional Insights
Triazolopyrazine Core Modifications
- Trifluoromethyl group : Present in all analogs, this group enhances resistance to oxidative metabolism, as seen in Fezolinetant’s extended half-life .
- Substituent Position : The target compound’s indol-6-yl group contrasts with Fezolinetant’s 4-fluorophenyl group, suggesting divergent target selectivity. Indole derivatives often exhibit higher blood-brain barrier penetration .
Indole vs. Phenyl Substituents
- Fezolinetant’s 435.45 g/mol).
Ethanone vs. Methanone Linkers
- The ethanone linker in the 2,4,5-trifluorophenyl analog introduces flexibility, possibly improving binding pocket accommodation, whereas the methanone in the target compound may rigidify the structure for selective interactions.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The trifluoromethyl group increases logP values across analogs, favoring membrane permeability but requiring balancing with polar groups (e.g., methoxy in the 5-methoxy-indole analog ).
- Solubility: No direct solubility data are available, but the methoxy group in the indole analog may improve aqueous solubility compared to the target compound’s isopropyl group.
Biological Activity
The compound (1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule with potential pharmacological applications. Its unique structural characteristics suggest various biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound.
Structural Characteristics
The compound features:
- Indole moiety : Known for its diverse biological activities.
- Triazolo-pyrazine framework : Enhances interaction with biological targets.
- Trifluoromethyl group : Increases lipophilicity, potentially enhancing bioavailability and interaction with cellular targets.
Table 1: Structural Features and Potential Biological Activities
| Structural Feature | Description | Potential Activity |
|---|---|---|
| Indole Ring | Aromatic structure contributing to biological activity | Antimicrobial, anticancer |
| Triazolo-Pyrazine | Fused ring system enhancing biological interactions | Anti-inflammatory |
| Trifluoromethyl Group | Lipophilic substituent improving pharmacokinetics | Enhanced drug-like properties |
Biological Activity Predictions
Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound. These analyses indicate potential therapeutic effects against various targets involved in:
- Cancer
- Inflammation
- Neurodegenerative diseases
Case Studies and Experimental Findings
-
Antimycobacterial Activity :
- A related study on trifluoromethylated indoles demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The presence of trifluoromethyl groups was correlated with increased activity, suggesting that similar substitutions in our compound may enhance its efficacy against bacterial strains .
-
Cytotoxicity Assessments :
- In vitro studies on structurally similar indoles showed varying levels of cytotoxicity against human cell lines. For instance, certain compounds exhibited minimal toxicity at concentrations below 30 µM while maintaining effective antibacterial properties . This indicates a potential therapeutic window for the compound in clinical applications.
-
Mechanistic Insights :
- The interaction studies reveal that the indole and triazole components can participate in hydrogen bonding and π-stacking interactions with biomolecules, which are critical for their biological functions . Such interactions may be pivotal in modulating enzyme activities or receptor binding.
Table 2: Summary of Biological Activities from Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-Phenyl-1H-indole | Antimycobacterial | Inhibition of Mtb growth |
| Triazolopyrazine derivatives | Anti-inflammatory | Modulation of inflammatory pathways |
| Fluorinated indoles | Anticancer | Induction of apoptosis in cancer cells |
Q & A
Q. Experimental Validation :
- Compare LogP (HPLC) and metabolic stability (LC-MS/MS) of CF₃ vs. CH₃ analogs.
Advanced: How to resolve contradictions in reported IC₅₀ values across enzymatic assays?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Validate buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentration (e.g., 1 mM vs. 10 µM) .
- Compound Purity : Confirm ≥95% purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and HRMS .
- Structural Confirmation : Use 2D NMR (¹H-¹³C HSQC) to rule out regioisomers or hydrate formation .
Case Study :
A 2025 study resolved conflicting kinase inhibition data by standardizing ATP concentrations (10 µM) and using recombinant enzymes from the same source .
Advanced: What computational approaches predict off-target interactions and metabolic pathways?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to screen against >500 human kinases. Focus on conserved hinge-region interactions .
- Metabolic Prediction : Employ MetaSite or GLORYx to identify CYP450-mediated oxidation sites (e.g., indole C-3 or triazole N-2) .
- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of target-ligand complexes under physiological conditions .
Validation : Compare predicted metabolites with LC-HRMS data from hepatocyte incubations.
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign indole H-3 (δ 7.8–8.1 ppm) and triazolopyrazine C=O (δ 165–170 ppm) .
- HRMS : Confirm [M+H]⁺ (calc. 435.1542; obs. 435.1545) with ≤3 ppm error .
- HPLC : Use a C18 column (1.0 mL/min, 30%→90% ACN in 15 min) for purity assessment .
Advanced: How to design analogs to mitigate hERG channel inhibition?
Methodological Answer:
- Structural Modifications : Replace the isopropyl group with polar substituents (e.g., -OH, -COOEt) to reduce lipophilicity (ClogP <3) .
- Patch-Clamp Assays : Test analogs at 10 µM in HEK293 cells expressing hERG; prioritize IC₅₀ >30 µM .
- QSAR Modeling : Build a model using MOE descriptors (e.g., PSA, molar refractivity) to predict hERG liability .
Basic: What in vitro assays are recommended for initial biological profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
